4,4'-Oxybis(benzenesulfonyl hydrazide)

Description

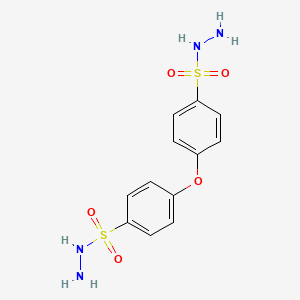

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(hydrazinesulfonyl)phenoxy]benzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5S2/c13-15-22(17,18)11-5-1-9(2-6-11)21-10-3-7-12(8-4-10)23(19,20)16-14/h1-8,15-16H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOCQTNZUPTTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NN)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5S2 | |

| Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026499 | |

| Record name | 4,4'-Oxybis(benzenesulfohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenyloxide-4,4'-disulfonyl hydrazide appears as a colorless, crystalline solid with a geranium-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. Moderately toxic by ingestion, inhalation and skin absorption. Readily ignited by sparks or flames and burns intensely and persistently., Dry Powder; Liquid; Other Solid, White odorless solid; [HSDB] Fine, white powder; [ACGIH], A colorless, crystalline solid with a geranium-like odor. | |

| Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 4,4'-oxybis-, 1,1'-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/708 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in acetone; moderately soluble in ethanol and polyethylene glycols; insoluble in water and gasoline | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.52 | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.52 | |

| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/708 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

6.91x10-11 mmHg (est) | |

| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/708 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Fine white crystalline powder | |

CAS No. |

80-51-3 | |

| Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3310 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OBSH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celogen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4,4'-oxybis-, 1,1'-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Oxybis(benzenesulfohydrazide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydi(benzenesulphonohydrazide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONIC ACID, 4,4'-OXYBIS-, DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70377EJ95Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/708 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

150-160 °C (decomposes), 302-320 °F | |

| Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/708 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis mechanisms and pathways for 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a crucial chemical intermediate and blowing agent. The document details the primary industrial manufacturing processes, including quantitative data, detailed experimental protocols, and visual representations of the synthetic routes. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development and materials science, facilitating a deeper understanding of OBSH synthesis and its practical applications.

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is an organic compound with the chemical formula C₁₂H₁₄N₄O₅S₂. It is a white, crystalline solid widely utilized as a chemical blowing agent in the polymer industry for the production of foamed plastics and rubbers.[1][2] The thermal decomposition of OBSH releases nitrogen gas, which creates a cellular structure within the polymer matrix, resulting in materials with reduced density and enhanced insulating properties.[1][2] Beyond its role as a blowing agent, OBSH and its derivatives are of interest in various fields of chemical synthesis.

This guide focuses on the core synthetic pathways for OBSH, providing a detailed examination of the reaction mechanisms, experimental procedures, and key process parameters.

Core Synthesis Pathways

The industrial synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) is predominantly a two-step process. The first step involves the synthesis of the key intermediate, 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC). The second step is the reaction of OBSC with hydrazine (B178648) to yield the final product. Two primary routes are employed for the synthesis of OBSC.

Route 1: Direct Chlorosulfonation of Diphenyl Ether

The most direct method for the synthesis of OBSC is the chlorosulfonation of diphenyl ether using an excess of chlorosulfonic acid.[3] Diphenyl ether is treated with chlorosulfonic acid, leading to the electrophilic substitution of sulfonyl chloride groups onto the aromatic rings, primarily at the para positions.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the sulfonating and chlorinating agent.

Route 2: Sulfonation followed by Chlorination

An alternative pathway involves the initial sulfonation of diphenyl ether with concentrated sulfuric acid to produce 4,4'-oxydibenzenesulfonic acid.[3] This intermediate is then converted to OBSC by treatment with a chlorinating agent, such as phosphorus oxychloride.[3]

Mechanism: This route also follows an electrophilic aromatic substitution for the initial sulfonation step. The subsequent chlorination of the sulfonic acid groups is a nucleophilic substitution reaction at the sulfur atom.

Final Step: Hydrazinolysis of 4,4'-Oxybis(benzenesulfonyl chloride)

Regardless of the route used to obtain OBSC, the final step in the synthesis of OBSH is the reaction of OBSC with hydrazine hydrate (B1144303).[3] This reaction is a nucleophilic acyl substitution where the nitrogen atoms of hydrazine attack the electrophilic sulfur atoms of the sulfonyl chloride groups. The reaction is typically carried out in an aqueous medium, and a base such as ammonia (B1221849) or sodium hydroxide (B78521) is often added to neutralize the hydrochloric acid byproduct.[3]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources regarding the synthesis of OBSH and its intermediates.

| Parameter | Route 1: Direct Chlorosulfonation | Route 2: Sulfonation & Chlorination | Reference |

| Starting Material | Diphenyl Ether, Chlorosulfonic Acid | Diphenyl Ether, Sulfuric Acid, Phosphorus Oxychloride | [3] |

| Key Intermediate | 4,4'-Oxybis(benzenesulfonyl chloride) | 4,4'-oxydibenzenesulfonic acid, 4,4'-Oxybis(benzenesulfonyl chloride) | [3] |

Table 1: Overview of Synthesis Routes for 4,4'-Oxybis(benzenesulfonyl chloride)

| Parameter | Value | Conditions | Reference |

| Yield of OBSH | 91% | From 4,4'-oxydibenzene-1-sulfonyl chloride | [3] |

| Yield of OBSH | 97% | From 4,4'-oxydibenzenesulfonic acid | [3] |

| Selectivity for OBSH | 96% | From 4,4'-oxydibenzene-1-sulfonyl chloride | [3] |

| Selectivity for OBSH | 98% | From 4,4'-oxydibenzenesulfonic acid | [3] |

| Reaction Temperature | 30-40 °C | Reaction of OBSC with hydrazine hydrate and ammonia | [4] |

| Reaction Time | 5 hours | Reaction of OBSC with hydrazine hydrate | [4] |

| Molar Ratio (Hydrazine:OBSC) | 4.2-4.8 : 1 | When using only hydrazine hydrate | [4] |

| Molar Ratio (Ammonia:OBSC) | 2.0-3.0 : 1 | When used in combination with hydrazine | [4] |

| Molar Ratio (Hydrazine:OBSC) | 2.0-2.5 : 1 | When used in combination with ammonia | [4] |

Table 2: Reaction Parameters and Yields for the Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide)

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide).

Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) via Sulfonation and Chlorination

Materials:

-

Diphenyl ether (0.5 mol)

-

Concentrated sulfuric acid (1.1 mol)

-

Phosphorus oxychloride (0.75 mol)

-

Ice water

Procedure:

-

To a reaction flask, add diphenyl ether and concentrated sulfuric acid.

-

Heat the mixture to 115°C and stir under reduced pressure for 3 hours to carry out the sulfonation.

-

Return the reaction to atmospheric pressure and add phosphorus oxychloride.

-

Reflux the mixture for 2 hours to effect chlorination.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4,4'-Oxybis(benzenesulfonyl chloride). A yield of 89.0% has been reported for this procedure.

Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) from 4,4'-Oxybis(benzenesulfonyl chloride)

Materials:

-

4,4'-Oxybis(benzenesulfonyl chloride) (0.476 mol)

-

40% Hydrazine hydrate (2.0 mol)

-

Water

Procedure:

-

In a reaction vessel, heat and stir the 40% hydrazine hydrate solution to 40°C.

-

In a separate beaker, prepare a 33% slurry of 4,4'-Oxybis(benzenesulfonyl chloride) in water.

-

Add the slurry of the sulfonyl chloride to the hydrazine hydrate solution over a period of approximately 1 hour, maintaining the reaction temperature below 45°C.

-

After the addition is complete, continue stirring at 40°C for 5 hours.

-

Filter the resulting solid product.

-

Wash the product with water and dry to obtain 4,4'-Oxybis(benzenesulfonyl hydrazide).

Alternative Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) using Ammonia

Materials:

-

4,4'-Oxybis(benzenesulfonyl chloride) (0.47 mol)

-

60% Hydrazine hydrate (1.32 mol)

-

25% Aqueous ammonia (0.94 mol)

-

Water

Procedure:

-

In a reaction vessel, combine the 60% hydrazine hydrate and 25% aqueous ammonia and adjust the temperature to 30°C with stirring.

-

Prepare a 28% slurry of 4,4'-Oxybis(benzenesulfonyl chloride) in water.

-

Add the sulfonyl chloride slurry to the hydrazine and ammonia mixture over approximately 30 minutes.

-

After the addition, continue the reaction for a specified period.

-

Isolate the product by filtration, followed by washing and drying.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways.

Caption: Synthesis pathways of 4,4'-Oxybis(benzenesulfonyl hydrazide).

Caption: Experimental workflow for OBSH synthesis.

References

- 1. 4,4'-Oxybis(benzenesulfonyl hydrazide) CAS 80-51-3 [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4,4'-Oxybis(benzenesulfonyl hydrazide) synthesis - chemicalbook [chemicalbook.com]

- 4. JP4887070B2 - Process for producing P, P'-oxybis (benzenesulfonylhydrazide) - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Decomposition Kinetics of 4,4'-Oxybis(benzenesulfonyl hydrazide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a widely used chemical blowing agent. The document summarizes key kinetic parameters, details experimental protocols for thermal analysis, and presents a plausible decomposition pathway. This guide is intended to be a valuable resource for researchers and professionals working with OBSH in various applications, including polymer foams and materials science.

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a crucial organic compound utilized primarily as a blowing agent in the polymer industry. Its controlled thermal decomposition, which releases nitrogen gas, is fundamental to the creation of foamed plastics and rubbers with desirable properties such as low density and high thermal insulation. A thorough understanding of the kinetics of this decomposition process is paramount for optimizing manufacturing processes and ensuring product quality. This guide delves into the thermal decomposition kinetics of OBSH, providing quantitative data, experimental methodologies, and a mechanistic overview.

Physicochemical Properties of OBSH

OBSH is a white crystalline solid with a decomposition temperature typically ranging from 140°C to 164°C. The primary gaseous products of its decomposition are nitrogen (N₂) and water vapor (H₂O).

Thermal Decomposition Kinetics

The thermal decomposition of OBSH has been investigated using various thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods allow for the determination of key kinetic parameters that govern the decomposition process.

Kinetic Models

The decomposition of OBSH is a complex process that can be described by various kinetic models. Research has indicated that the Kamal-Sourour model, an autocatalytic model, provides an accurate description of the decomposition kinetics of OBSH, particularly in the context of its use as a blowing agent in elastomeric foams.[1] This model accounts for the initial slow decomposition rate that accelerates as the reaction proceeds.

Quantitative Kinetic Data

A comprehensive review of the available literature for specific quantitative kinetic parameters for the thermal decomposition of 4,4'-Oxybis(benzenesulfonyl hydrazide) did not yield a consistent set of values for activation energy (Ea) and pre-exponential factor (A) from multiple sources that would allow for a direct comparative table. The most relevant study identified, "Modeling of OBSH decomposition kinetics as blowing agent for cellular EPDM rubber," focuses on the applicability of the Kamal-Sourour model but does not explicitly state the numerical values of the kinetic triplet (Ea, A, and the reaction model f(α)) in the publicly available text.

To provide context for the expected range of these parameters for similar compounds, a study on the thermal decomposition of p-toluenesulfonyl hydrazide (TSH), a related sulfonyl hydrazide, reported an apparent activation energy of 173.39 kJ mol⁻¹. It is important to note that these values can be influenced by experimental conditions such as heating rate, sample purity, and the surrounding atmosphere.

Due to the lack of specific data for OBSH in the available literature, a detailed comparative table of its kinetic parameters cannot be constructed at this time. Further experimental investigation is required to establish a definitive set of kinetic data for this compound under various conditions.

Experimental Protocols for Thermal Analysis

The following sections detail the methodologies for conducting TGA and DSC experiments to study the thermal decomposition of OBSH.

Thermogravimetric Analysis (TGA)

TGA is employed to measure the mass loss of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature range, the rate of mass loss, and the total mass loss of OBSH.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of OBSH (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the application of model-free kinetic analysis methods.

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are recorded.

-

The onset temperature of decomposition, the peak decomposition temperature (from the DTG curve), and the total mass loss are determined from the curves.

-

Expected Results: The TGA curve will show a significant mass loss in the temperature range of OBSH decomposition, corresponding to the release of gaseous products.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the enthalpy of decomposition and to study the kinetics of the exothermic decomposition of OBSH.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of OBSH (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 250°C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).

-

-

Data Analysis:

-

The DSC curve (heat flow vs. temperature) is recorded.

-

The exothermic peak corresponding to the decomposition is integrated to determine the enthalpy of decomposition (ΔH).

-

The peak temperature (Tp) and onset temperature (Tonset) of the decomposition are determined.

-

Kinetic parameters can be calculated from the DSC data obtained at different heating rates using methods like the Kissinger method or model-fitting analysis.

-

Expected Results: The DSC thermogram will show a sharp exothermic peak in the decomposition temperature range of OBSH.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of OBSH thermal decomposition.

References

Spectroscopic Analysis of 4,4'-Oxybis(benzenesulfonyl hydrazide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 4,4'-Oxybis(benzenesulfonyl hydrazide), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific experimental spectra in public databases, this guide combines theoretical predictions based on the molecular structure with established analytical methodologies.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4,4'-Oxybis(benzenesulfonyl hydrazide). These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic H (ortho to SO₂) | 7.8 - 8.0 | Aromatic C (ipso-SO₂) | 140 - 145 |

| Aromatic H (ortho to O) | 7.0 - 7.2 | Aromatic C (ipso-O) | 155 - 160 |

| -NH-NH₂ | 4.0 - 5.0 (broad) | Aromatic C (ortho to SO₂) | 128 - 130 |

| -NH-NH₂ | 8.5 - 9.5 (broad) | Aromatic C (ortho to O) | 118 - 120 |

Note: The chemical shifts of the hydrazide protons (-NH-NH₂) are highly dependent on the solvent and concentration and are expected to appear as broad signals.

Table 2: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (hydrazide) | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| S=O Stretch (sulfonyl) | 1300 - 1350 and 1150 - 1180 | Strong |

| C-O-C Stretch (ether) | 1230 - 1270 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| S-N Stretch | 800 - 900 | Medium |

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Proposed Fragment |

| 358 | [M]⁺ (Molecular Ion) |

| 187 | [C₆H₅O-SO₂-NHNH₂]⁺ |

| 171 | [SO₂-NHNH₂]⁺ |

| 155 | [C₆H₅O-SO₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid organic compound such as 4,4'-Oxybis(benzenesulfonyl hydrazide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 4,4'-Oxybis(benzenesulfonyl hydrazide).

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for sulfonyl hydrazides due to their solubility and to slow down the exchange of labile N-H protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid 4,4'-Oxybis(benzenesulfonyl hydrazide) powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Heat the probe to volatilize the sample into the ion source.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1-2 scans/second.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can help confirm the structure.

-

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and a hypothetical biological screening process.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Hypothetical workflow for the biological screening of a novel chemical entity.

An In-depth Technical Guide to the Crystal Structure and Morphology of 4,4'-Oxybis(benzenesulfonyl hydrazide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) is an organic compound with the molecular formula C12H14N4O5S2.[2][3][4] It is characterized as a white, crystalline powder or solid.[5][6] The molecule consists of two benzenesulfonyl hydrazide moieties linked by an ether group. This structure is fundamental to its thermal decomposition properties, which are exploited in its application as a foaming agent. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice and the macroscopic morphology of the crystalline particles is crucial for controlling its performance characteristics, such as decomposition temperature, gas evolution rate, and dispersibility in polymer matrices.

Physicochemical Properties

A summary of the key physicochemical properties of OBSH is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H14N4O5S2 | [2][3][4] |

| Molecular Weight | 358.39 g/mol | [2][3] |

| Appearance | White crystalline powder/solid | [5][6] |

| Melting Point | 160-161 °C (decomposes) | [3][7] |

| Solubility | Insoluble in water | [7] |

Crystal Structure

The definitive determination of the crystal structure of a compound like OBSH is achieved through single-crystal X-ray diffraction (SCXRD). This technique provides precise information on the unit cell dimensions, space group, and atomic coordinates, revealing details about bond lengths, bond angles, and intermolecular interactions.

Hypothetical Crystallographic Data

As of the latest literature survey, a complete, publicly available single-crystal structure of OBSH has not been reported. However, for the purpose of this guide, a representative set of crystallographic data for a hypothetical crystal of OBSH is presented in Table 2. This data is typical for an organic molecule of similar size and complexity.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 18.92 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1635 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.455 |

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for the determination of the crystal structure of an organic compound like OBSH.

-

Crystal Growth:

-

High-quality single crystals of OBSH are required for SCXRD analysis. A common method is slow evaporation from a suitable solvent.

-

Dissolve a small amount of purified OBSH in a solvent in which it has moderate solubility (e.g., a mixture of ethanol (B145695) and water).

-

The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment.

-

Over a period of several days to weeks, as the solvent slowly evaporates, single crystals suitable for diffraction should form.

-

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), is used to collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.

-

The logical workflow for this process is illustrated in the following diagram:

Caption: Workflow for OBSH crystal structure determination.

Morphology

The morphology of OBSH particles, including their size, shape, and surface features, is typically investigated using scanning electron microscopy (SEM). These characteristics can influence the handling, processing, and performance of OBSH as a blowing agent.

Expected Morphological Characteristics

Based on its description as a crystalline powder, OBSH is expected to consist of individual or agglomerated microcrystals. The specific morphology will depend on the synthesis and crystallization conditions.

| Morphological Feature | Expected Observation |

| Particle Shape | Irregular to well-defined crystalline shapes |

| Particle Size | Micron to sub-millimeter range |

| Agglomeration | Varies from individual crystals to larger agglomerates |

| Surface Texture | Can range from smooth facets to rougher surfaces |

Experimental Protocol for Scanning Electron Microscopy

The following protocol describes the standard procedure for the morphological analysis of a crystalline powder like OBSH using SEM.

-

Sample Preparation:

-

A small amount of the OBSH powder is carefully mounted onto an SEM stub using double-sided conductive carbon tape.

-

To ensure good conductivity and prevent charging effects under the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

-

-

SEM Imaging:

-

The prepared stub is loaded into the SEM chamber, and the chamber is evacuated to a high vacuum.

-

An electron beam is generated and scanned across the surface of the sample.

-

Secondary electrons and backscattered electrons emitted from the sample are detected to form an image that reveals the surface topography and morphology of the OBSH particles.

-

Images are captured at various magnifications to observe both the overall particle shapes and fine surface details.

-

The logical relationship for morphological analysis is depicted below:

Caption: Process for OBSH morphological analysis.

Synthesis

Several synthetic routes to 4,4'-Oxybis(benzenesulfonyl hydrazide) have been reported. A common method involves the reaction of 4,4'-oxybis(benzenesulfonyl chloride) with hydrazine (B178648).

Experimental Protocol for Synthesis

The following is a general procedure for the synthesis of OBSH.

-

Reaction Setup:

-

4,4'-Oxybis(benzenesulfonyl chloride) is dissolved in a suitable solvent.

-

In a separate vessel, an aqueous solution of hydrazine hydrate (B1144303) is prepared.

-

-

Reaction:

-

The solution of 4,4'-oxybis(benzenesulfonyl chloride) is added dropwise to the hydrazine solution under controlled temperature and stirring.

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

-

Workup and Purification:

-

The resulting precipitate of 4,4'-Oxybis(benzenesulfonyl hydrazide) is collected by filtration.

-

The crude product is washed with water to remove any unreacted starting materials and byproducts.

-

Further purification can be achieved by recrystallization from an appropriate solvent system to yield the final product.

-

Conclusion

This technical guide has provided a detailed overview of the crystal structure and morphology of 4,4'-Oxybis(benzenesulfonyl hydrazide). While specific experimental crystallographic data for OBSH remains to be fully characterized and publicly reported, the methodologies for its determination and analysis are well-established. The provided protocols for synthesis, single-crystal X-ray diffraction, and scanning electron microscopy serve as a valuable resource for researchers and professionals working with this important industrial chemical. A thorough understanding of its solid-state properties is paramount for the optimization of its applications and the development of new materials.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 4,4'-Oxybis(benzenesulfonyl hydrazide) synthesis - chemicalbook [chemicalbook.com]

- 3. 4,4'-Oxybis(benzenesulfonyl hydrazide) Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4,4'-Oxybis(benzenesulphonyl hydrazide) | C12H14N4O5S2 | CID 185683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Oxybis(benzenesulfonyl hydrazide) CAS 80-51-3 [benchchem.com]

- 6. 4,4'-Oxybis(benzenesulfonyl hydrazide) CAS 80-51-3 [benchchem.com]

- 7. 4,4'-Oxybis(benzenesulfonyl hydrazide) | 80-51-3 [chemicalbook.com]

Solubility Profile of 4,4'-Oxybis(benzenesulfonyl hydrazide) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a compound of significant interest in various industrial applications, including as a chemical blowing agent for polymers. Understanding its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and quality control. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a workflow for its synthesis.

Core Technical Data

Chemical Information:

-

IUPAC Name: 4,4'-Oxybis(benzenesulfonyl hydrazide)

-

CAS Number: 80-51-3

-

Molecular Formula: C₁₂H₁₄N₄O₅S₂

-

Molecular Weight: 358.39 g/mol

Quantitative Solubility Data

Precise quantitative solubility data for 4,4'-Oxybis(benzenesulfonyl hydrazide) in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on various technical data sheets and safety information, a qualitative and, where available, quantitative summary is provided below.

| Solvent | CAS Number | Solubility Description | Quantitative Data (at 20°C) |

| Water | 7732-18-5 | Insoluble | 62.5 mg/L[1] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Very soluble | Data not available |

| Acetone | 67-64-1 | Soluble | Data not available |

| Ethanol | 64-17-5 | Moderately soluble | Data not available |

| Polyethylene Glycols (PEGs) | 25322-68-3 | Moderately soluble | Data not available |

| Glacial Acetic Acid | 64-19-7 | Sparingly soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly soluble (solubility increases with sonication)[2][3] | Data not available |

| Methanol | 67-56-1 | Slightly soluble (solubility increases with heating and sonication)[2][3] | Data not available |

| Chloroform | 67-66-3 | Very slightly soluble | Data not available |

| Gasoline | 86290-81-5 | Insoluble | Data not available |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted for the quantitative determination of the solubility of 4,4'-Oxybis(benzenesulfonyl hydrazide) in various organic solvents. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials and Equipment:

-

4,4'-Oxybis(benzenesulfonyl hydrazide) (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,4'-Oxybis(benzenesulfonyl hydrazide) to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Analysis:

-

Gravimetric Method (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition temperature of the compound).

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the solute and the volume of the solvent.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of 4,4'-Oxybis(benzenesulfonyl hydrazide) of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Specify the temperature at which the solubility was determined.

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

-

Synthesis Workflow of 4,4'-Oxybis(benzenesulfonyl hydrazide)

The industrial synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) typically involves the reaction of 4,4'-oxybis(benzenesulfonyl chloride) with hydrazine (B178648) hydrate. The following diagram illustrates a general workflow for this process.

Caption: A generalized workflow for the synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide).

References

A Comprehensive Technical Guide to the Physical Properties of 4,4'-Oxybis(benzenesulfonyl hydrazide) (CAS 80-51-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physical properties of 4,4'-Oxybis(benzenesulfonyl hydrazide), CAS 80-51-3, a compound of significant interest in polymer science and other areas of chemical research. This document collates essential quantitative data into structured tables for ease of reference, outlines detailed experimental protocols for the determination of key physical characteristics, and presents visual representations of its synthesis and thermal decomposition pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly abbreviated as OBSH, is a white, crystalline organic compound.[1] It is widely recognized for its application as a chemical blowing agent in the production of foamed plastics and sponge rubber, where its controlled thermal decomposition to release nitrogen gas is harnessed to create cellular structures within polymer matrices.[2][3] An understanding of its physical properties is paramount for its effective application and for the development of new materials and processes.

Physical and Chemical Properties

The fundamental physical and chemical properties of 4,4'-Oxybis(benzenesulfonyl hydrazide) are summarized in the tables below. These properties are critical for handling, storage, and application of the compound.

Table 1: General and Structural Properties

| Property | Value | Reference |

| CAS Number | 80-51-3 | [4] |

| Molecular Formula | C₁₂H₁₄N₄O₅S₂ | [1][4] |

| Molecular Weight | 358.4 g/mol | [1][5] |

| Appearance | White, odorless crystalline powder | [1] |

| IUPAC Name | 4-[4-(hydrazinesulfonyl)phenoxy]benzenesulfonohydrazide | [6] |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Reference |

| Melting Point | 130 °C (with decomposition starting around 140-160 °C) | [1] |

| Decomposition Temperature | 140-160 °C | [1] |

| Boiling Point | 590.0 ± 60.0 °C (Predicted) | [7][8] |

| Density | 1.52 g/cm³ | [1] |

| Water Solubility | Insoluble | [1][4] |

| Solubility in Organic Solvents | Moderately soluble in polar solvents like DMSO and DMF.[9] Limited solubility in most common organic solvents.[2] Soluble in acetone (B3395972) and ethanol.[4] | |

| Vapor Pressure | 6.91 x 10⁻¹¹ mmHg (Estimated) | [7] |

Table 3: Safety and Handling Properties

| Property | Value | Reference |

| Flash Point | 310.6 ± 32.9 °C | [7] |

| Autoignition | Not specified | [4] |

| Hazard Class | 4.1 (Flammable Solid) | [10] |

Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the key physical properties of solid organic compounds like 4,4'-Oxybis(benzenesulfonyl hydrazide).

Melting Point Determination

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry 4,4'-Oxybis(benzenesulfonyl hydrazide) is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Decomposition Temperature Determination

Thermogravimetric Analysis (TGA) is a standard technique to determine the thermal stability and decomposition temperature of a material.

Methodology: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, precisely weighed sample (typically 1-10 mg) of 4,4'-Oxybis(benzenesulfonyl hydrazide) is placed in a sample pan (e.g., alumina (B75360) or platinum).

-

Apparatus: The pan is placed in a thermogravimetric analyzer, which is equipped with a high-precision balance and a furnace.

-

Heating Program: The sample is heated at a controlled, linear rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

-

Analysis: The decomposition temperature is determined from the resulting TGA curve as the onset temperature of the mass loss step, which indicates the initiation of decomposition.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is essential for understanding the compound's behavior in various media.

Methodology: Vial Method

-

Sample Preparation: A small, known amount of 4,4'-Oxybis(benzenesulfonyl hydrazide) (e.g., 10 mg) is placed into a small vial.

-

Solvent Addition: A measured volume of the solvent (e.g., water, ethanol, DMSO) is added incrementally (e.g., 0.1 mL at a time).

-

Observation: After each addition, the mixture is vortexed or shaken vigorously for a set period. The sample is visually inspected for dissolution.

-

Classification: The solubility can be classified as:

-

Soluble: If the entire solid dissolves.

-

Slightly soluble: If only a portion of the solid dissolves.

-

Insoluble: If no significant dissolution is observed. Quantitative solubility can be determined by saturating the solvent and analyzing the concentration of the dissolved solute.

-

Synthesis and Decomposition Pathways

The chemical behavior of 4,4'-Oxybis(benzenesulfonyl hydrazide) is primarily defined by its synthesis from precursors and its thermal decomposition.

Synthesis Workflow

The industrial synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) typically involves a two-step process starting from diphenyl ether.[8]

Caption: A simplified workflow for the synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide).

Thermal Decomposition Pathway

The primary application of 4,4'-Oxybis(benzenesulfonyl hydrazide) as a blowing agent is driven by its thermal decomposition, which liberates nitrogen gas.[2]

Caption: The thermal decomposition of 4,4'-Oxybis(benzenesulfonyl hydrazide) into gaseous and solid products.

Conclusion

This technical guide has consolidated the key physical properties of 4,4'-Oxybis(benzenesulfonyl hydrazide) (CAS 80-51-3) and provided standardized methodologies for their determination. The presented data and diagrams offer a valuable resource for researchers, scientists, and drug development professionals, enabling a more informed approach to the handling, application, and further investigation of this versatile compound. The information herein serves as a foundational reference for its use in polymer science and as a starting point for exploring its potential in other chemical and pharmaceutical applications.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 4,4'-Oxybis(benzenesulfonyl hydrazide) synthesis - chemicalbook [chemicalbook.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. byjus.com [byjus.com]

- 8. 4,4'-Oxybis(benzenesulfonyl hydrazide) CAS 80-51-3 [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) from Diphenyl Ether and Chlorosulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH), a crucial foaming agent in the polymer industry, through the reaction of diphenyl ether with chlorosulfonic acid. This document details the underlying chemistry, experimental protocols, and quantitative data to support research and development in this area.

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is an organic compound widely utilized as a chemical blowing agent in the manufacturing of foamed plastics and rubber. Its decomposition at elevated temperatures releases nitrogen gas, creating a cellular structure within the polymer matrix. The synthesis of OBSH from diphenyl ether is a well-established industrial process, typically proceeding in two key stages:

-

Chlorosulfonation of Diphenyl Ether: Diphenyl ether is reacted with an excess of chlorosulfonic acid to yield 4,4'-oxybis(benzenesulfonyl chloride) (OBSC).

-

Hydrazinolysis of OBSC: The resulting OBSC is then treated with hydrazine (B178648) hydrate (B1144303) to produce the final product, OBSH.

This guide will delve into the technical details of both stages, providing a foundation for laboratory-scale synthesis and process optimization.

Reaction Mechanism and Pathway

The synthesis of OBSH from diphenyl ether is a two-step process. The first step is an electrophilic aromatic substitution reaction, and the second is a nucleophilic acyl substitution.

Step 1: Chlorosulfonation of Diphenyl Ether

In this step, diphenyl ether undergoes electrophilic aromatic substitution with chlorosulfonic acid. The ether linkage (-O-) is an ortho-, para-directing group, leading to the substitution at the para positions of both benzene (B151609) rings. An excess of chlorosulfonic acid is typically used to ensure complete disubstitution and to act as the solvent.[1]

Caption: Reaction pathway for the synthesis of OBSH from diphenyl ether.

Step 2: Hydrazinolysis of 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC)

The intermediate OBSC is then reacted with hydrazine hydrate. The nitrogen atoms of hydrazine act as nucleophiles, attacking the electrophilic sulfur atoms of the sulfonyl chloride groups. This results in the displacement of the chloride ions and the formation of the sulfonyl hydrazide linkages.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of OBSC and OBSH, compiled from various sources.

Table 1: Reaction Conditions for the Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC)

| Parameter | Value | Source |

| Molar Ratio (Diphenyl Ether : Chlorosulfonic Acid) | 1 : 1.8 to 1 : 2.1 (in the presence of thionyl chloride) | Patent EP0053314B1 |

| Molar Ratio (Diphenyl Ether : Thionyl Chloride) | 1 : 7 to 1 : 20 | Patent EP0053314B1 |

| Initial Sulfonation Temperature | -10 °C to +20 °C | Patent EP0053314B1 |

| Chlorination Temperature | Reflux (approx. 70 °C) | Patent EP0053314B1 |

| Reaction Time | Not specified | - |

| Yield | Not specified | - |

Table 2: Reaction Conditions for the Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

| Parameter | Value | Source |

| Molar Ratio (OBSC : Hydrazine Hydrate) | 1 : 4.0 to 1 : 6.0 (preferred 1 : 4.2 to 1 : 4.8) | Patent JP4887070B2 |

| Reaction Temperature | 10 °C to 70 °C (preferred 20 °C to 50 °C) | Patent JP4887070B2 |

| Reaction Time | 5 hours | ChemicalBook |

| Solvent | Neat (no solvent) or aqueous medium | ChemicalBook, Patent JP4887070B2 |

| Yield | 91% | ChemicalBook |

Experimental Protocols

The following are detailed experimental procedures for the two-step synthesis of OBSH.

Step 1: Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC)

This protocol is based on the general principles of chlorosulfonation of aromatic ethers.

Materials:

-

Diphenyl ether

-

Chlorosulfonic acid

-

Thionyl chloride (optional, as per Patent EP0053314B1)

-

Ice

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Thermometer

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath to maintain a low temperature.

-

Charge the flask with a calculated amount of chlorosulfonic acid (and thionyl chloride if used).

-

Slowly add diphenyl ether to the stirred chlorosulfonic acid from the dropping funnel, ensuring the temperature is maintained between -10 °C and 20 °C.

-

After the addition is complete, continue stirring at this temperature for a specified period to ensure complete sulfonation.

-

Gradually raise the temperature to reflux (approximately 70 °C) and maintain for several hours to facilitate the chlorination reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring to quench the excess chlorosulfonic acid and precipitate the crude OBSC.

-

Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral.

-

The crude OBSC can be further purified by recrystallization from a suitable solvent or by extraction with a solvent like dichloromethane, followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure.

Step 2: Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)

This protocol is based on the reaction of OBSC with hydrazine hydrate.

Materials:

-

4,4'-Oxybis(benzenesulfonyl chloride) (OBSC)

-

Hydrazine hydrate (e.g., 80% solution)

-

Water

-

Ethanol (B145695) (for washing)

Equipment:

-

Beaker or flask

-

Magnetic stirrer

-

Heating plate (optional)

-

Buchner funnel and flask for filtration

Procedure:

-

In a beaker or flask, dissolve or suspend the synthesized OBSC in water.

-

With continuous stirring, slowly add the calculated amount of hydrazine hydrate solution. The molar ratio of OBSC to hydrazine hydrate should be between 1:4 and 1:6.

-

Maintain the reaction temperature between 20 °C and 50 °C. The reaction is exothermic, so cooling may be necessary.

-

Continue stirring for several hours until the reaction is complete. The formation of a white precipitate of OBSH will be observed.

-

After the reaction, cool the mixture and filter the OBSH product using a Buchner funnel.

-

Wash the filtered solid with plenty of water to remove any unreacted hydrazine and salts.

-

Finally, wash the product with a small amount of cold ethanol to aid in drying.

-

Dry the purified OBSH in a vacuum oven at a temperature below its decomposition point.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of OBSH.

Caption: Experimental workflow for OBSH synthesis.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with care in a fume hood, avoiding inhalation and skin contact.

-

The reactions, particularly the quenching of chlorosulfonic acid, can be highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

This guide provides a detailed framework for the synthesis of OBSH. Researchers and professionals are encouraged to consult the primary literature and safety data sheets for all chemicals before undertaking any experimental work.

References

An In-depth Technical Guide to Alternative Synthesis Routes for 4,4'-Oxybis(benzenesulfonyl hydrazide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis routes for 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a crucial chemical intermediate and blowing agent. This document details the experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathways to facilitate understanding and replication in a research and development setting.

Introduction

4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is a white crystalline solid widely utilized as a chemical blowing agent in the polymer industry to create foamed plastics and rubbers.[1] Its decomposition at elevated temperatures releases nitrogen gas, which forms a cellular structure within the polymer matrix.[1] Beyond this primary application, OBSH and its derivatives are of interest in various fields of chemical synthesis. This guide explores the established and alternative methods for its preparation, providing detailed procedural insights.

The synthesis of OBSH predominantly proceeds through a key intermediate, 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC). The alternative routes largely differ in the method of preparing this intermediate.

Primary Synthesis Route: Chlorosulfonation of Diphenyl Ether

The most common industrial method for synthesizing OBSH involves the direct chlorosulfonation of diphenyl ether to form OBSC, followed by a reaction with hydrazine (B178648) hydrate (B1144303).[2][3]

Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC) via Chlorosulfonic Acid

This one-step process utilizes an excess of chlorosulfonic acid to directly introduce two sulfonyl chloride groups onto the diphenyl ether backbone.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and cooling capabilities, charge diphenyl ether.

-

Slowly add an excess of chlorosulfonic acid, typically at a molar ratio of about 1:6 (diphenyl ether to chlorosulfonic acid), while maintaining the reaction temperature at room temperature.[2]

-

Continue the reaction for approximately 2 hours.[2]

-

Upon completion, carefully pour the reaction mixture into ice water to precipitate the crude 4,4'-Oxybis(benzenesulfonyl chloride).[2]

-

Filter the precipitate and wash with water to remove excess acid.

-

The crude OBSC can be used directly in the next step or purified further by recrystallization.

Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) from OBSC

The prepared OBSC is then converted to OBSH by reaction with hydrazine hydrate.

Experimental Protocol:

-

To a reaction vessel, add an aqueous solution of hydrazine hydrate. The molar ratio of hydrazine hydrate to OBSC is crucial and is typically maintained between 4.0 and 6.0 to ensure complete reaction and neutralization of the hydrochloric acid byproduct.[4]

-

Optionally, an additional base such as aqueous ammonia (B1221849) or sodium hydroxide (B78521) can be added to aid in neutralizing the HCl generated.[3]

-

The crude or purified OBSC is then added to the hydrazine solution. The reaction is typically carried out at a controlled temperature, for instance, between 30-40°C for 3 hours.[2]

-

After the reaction is complete, the precipitated 4,4'-Oxybis(benzenesulfonyl hydrazide) is collected by filtration.

-

The product is washed with water until neutral and then dried under vacuum to yield the final product.[2] A yield of 91% has been reported for this method after purification by washing with water.[5]

Alternative Synthesis Route 1: Sulfonation followed by Chlorination

An alternative pathway to OBSC involves a two-step process: the sulfonation of diphenyl ether with concentrated sulfuric acid, followed by chlorination using an agent like phosphorus oxychloride.[3][6]

Synthesis of 4,4'-Oxydibenzenesulfonic Acid

Experimental Protocol:

-

In a reaction flask, add diphenyl ether and concentrated sulfuric acid.

-

Heat the mixture under vacuum at 135°C for 4 hours to effect sulfonation.[7]

Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC)

Experimental Protocol:

-

To the resulting 4,4'-oxydibenzenesulfonic acid, add a chlorinating agent such as phosphorus oxychloride.

-

Reflux the mixture for 3 hours to convert the sulfonic acid groups to sulfonyl chloride groups.[7]

-

After cooling, pour the reaction mixture into ice water to precipitate the OBSC.

-

Filter and wash the product with water.

Synthesis of OBSH from OBSC

The conversion of OBSC to OBSH follows the same procedure as outlined in section 2.2.

Alternative Synthesis Route 2: Direct Reaction with Hydrazine from Sulfonic Acid

A less common but reported method involves the direct conversion of 4,4'-oxydibenzenesulfonic acid to OBSH.

Experimental Protocol:

-

In a mortar, mix 16.66 g of 4,4'-oxydibenzenesulfonic acid with 7.6 g (100.0 mmol) of solid hydrazine.[5]

-

The mixture is then stirred at 100°C for 5 hours in the absence of a solvent.[5]

-

This method has been reported to yield 4,4'-oxydibenzenesulfono-hydrazide with a selectivity of 98% or more and a yield of 97%.[5]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthesis routes for 4,4'-Oxybis(benzenesulfonyl hydrazide).